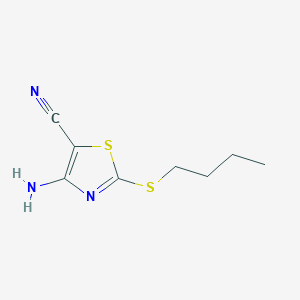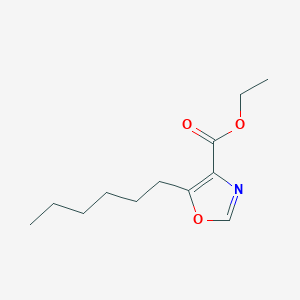
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile
描述
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with butylthiol and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Amino-2-phenylthiazole-5-carbonitrile: Similar structure but with a phenyl group instead of a butylsulfanyl group.
4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
4-Amino-2-(ethylsulfanyl)-1,3-thiazole-5-carbonitrile: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
The presence of the butylsulfanyl group in 4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various fields.
属性
CAS 编号 |
59972-67-7 |
|---|---|
分子式 |
C8H11N3S2 |
分子量 |
213.3 g/mol |
IUPAC 名称 |
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H11N3S2/c1-2-3-4-12-8-11-7(10)6(5-9)13-8/h2-4,10H2,1H3 |
InChI 键 |
RMIKFIAZPOJAGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NC(=C(S1)C#N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethoxy}-3-methoxyphenyl)ethanone](/img/structure/B8695710.png)

![(1aS,7bS)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8695722.png)



![N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine](/img/structure/B8695757.png)







